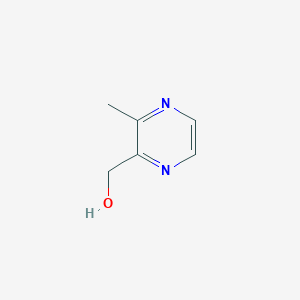

(3-Methylpyrazin-2-yl)methanol

Description

Contextualization within Pyrazine (B50134) Chemistry Research

Pyrazines are a prominent class of six-membered aromatic heterocycles that feature two nitrogen atoms in a 1,4-para arrangement. cymitquimica.com This structural motif is a cornerstone in the fields of medicinal and organic chemistry, owing to its prevalence in both natural products and synthetically derived molecules. The pyrazine core is integral to a multitude of biologically active compounds, making it a frequent target in pharmaceutical development. Extensive research has demonstrated that pyrazine derivatives possess a wide spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antioxidant properties.

The utility of pyrazines extends into materials science, where they serve as foundational units for novel π-conjugated materials used in optoelectronics and as specialized ligands in catalysis. lookchem.com In synthetic organic chemistry, they are valued as versatile building blocks for constructing more intricate molecular architectures through various chemical reactions. lookchem.com Furthermore, pyrazine chemistry is of significant interest in the food and fragrance industries, as alkylpyrazines are recognized as key flavor components in cooked foods and as important pheromones in insects. pubcompare.aitandfonline.com (3-Methylpyrazin-2-yl)methanol is positioned within this dynamic research landscape as a key intermediate for the synthesis of complex functional molecules for diverse applications. lookchem.comchemicalbook.com

Significance of the Hydroxymethyl Functional Group in Pyrazine Derivatives Research

The hydroxymethyl (-CH2OH) functional group is a pivotal feature of the this compound molecule, imparting distinct physicochemical properties and synthetic versatility. Its presence introduces a degree of polarity and the ability to participate in hydrogen bonding, which influences the compound's solubility in various solvents. cymitquimica.com

From a synthetic perspective, the hydroxymethyl group serves as a reactive handle for a range of chemical modifications. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid, providing a pathway to other important derivatives. This reactivity allows this compound to function as a crucial precursor and building block in multi-step syntheses. lookchem.com For example, it is utilized in the preparation of fused heteroarylimidazole derivatives that have been identified as inhibitors of the GCN2 protein kinase, a target in cellular stress response pathways implicated in diseases like cancer. lookchem.comchemicalbook.com The ease with which the hydroxymethyl moiety can be chemically transformed makes it an invaluable functional group for generating libraries of novel pyrazine compounds for screening in drug discovery and materials science.

Properties

IUPAC Name |

(3-methylpyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDARGGCVNDISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342239 | |

| Record name | (3-methylpyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160818-32-6 | |

| Record name | (3-methylpyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylpyrazin 2 Yl Methanol and Analogues

Established Synthetic Pathways for Pyrazine (B50134) Derivatives

The synthesis of the pyrazine ring is a well-established field with several classical and modern approaches. These methods are broadly categorized into condensation reactions, metal-catalyzed syntheses, and increasingly, greener alternatives. unimas.myresearchgate.net

Condensation Reactions in Pyrazine Synthesis Research

Condensation reactions represent the most traditional and straightforward route to pyrazine synthesis. tandfonline.com A common method involves the reaction of 1,2-diamines with 1,2-dicarbonyl compounds. unimas.myijbpas.com This reaction proceeds through a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. unimas.myresearchgate.net Common oxidizing agents for this step include copper (II) oxide and manganese oxide. unimas.myresearchgate.net

Another established condensation pathway is the self-condensation of two molecules of an α-aminocarbonyl compound to form a 3,6-dihydropyrazine, which is subsequently oxidized. unimas.my Variations of this approach include the condensation of α-amino acid amides with 1,2-dicarbonyls, which offers a direct and often high-yielding route to pyrazine derivatives. ijbpas.com

The following table summarizes key condensation reactions for pyrazine synthesis:

| Reactants | Intermediate | Product | Notes |

| 1,2-Diamine + 1,2-Dicarbonyl | Dihydropyrazine | Pyrazine | Classical and widely used method. unimas.myijbpas.com |

| α-Aminocarbonyl (2 equiv.) | 3,6-Dihydropyrazine | Pyrazine | Self-condensation followed by oxidation. unimas.my |

| α-Amino acid amide + 1,2-Dicarbonyl | - | Pyrazine derivative | Direct and often high-yielding. ijbpas.com |

| Diaminomaleonitrile + Diiminosuccinonitrile | - | Cyanopyrazine derivatives | Reaction conditions (acid concentration) determine the final product. unimas.myijbpas.com |

| Alkanolamines | - | Pyrazines | Utilizes copper-chromium catalysts. tandfonline.comajgreenchem.com |

| Diamines + Epoxides | - | Pyrazines | Employs copper-chromium catalysts. tandfonline.comajgreenchem.comnih.gov |

Metal-Catalyzed Synthetic Approaches for Pyrazine Derivatives

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of pyrazine rings, offering high efficiency and selectivity. rsc.org

Dehydrogenative Coupling: Manganese pincer complexes have been successfully employed to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form symmetrically 2,5-substituted pyrazines. nih.govacs.org This method is advantageous as it produces only water and hydrogen gas as byproducts. nih.govacs.org Similarly, these catalysts can facilitate the synthesis of quinoxalines (benzopyrazines) from 1,2-diaminobenzene and 1,2-diols. nih.gov Iron-pincer complexes have also been utilized for the dehydrogenative coupling of methanol (B129727) with chloropyrazines. smolecule.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are widely used to introduce various substituents onto the pyrazine core. rsc.org For instance, the Suzuki coupling of bromopyrazines with boronic acids is a common strategy for C-C bond formation. rsc.org Nickel-catalyzed Negishi cross-coupling of pyrazine triflates with organozinc halides has also been reported for the synthesis of alkyl- and aryl-substituted pyrazines. rsc.org

C-H Activation: Direct arylation of the pyrazine ring via palladium-catalyzed C-H activation is a more recent development. rsc.org This approach allows for the formation of C-C bonds without the need for pre-functionalized starting materials, offering a more atom-economical route. rsc.org

A summary of metal-catalyzed reactions for pyrazine synthesis is provided below:

| Reaction Type | Catalyst | Reactants | Product |

| Dehydrogenative Coupling | Manganese Pincer Complex | 2-Amino alcohols | 2,5-Disubstituted Pyrazines |

| Dehydrogenative Coupling | Iron Pincer Complex | Methanol + Chloropyrazine | Pyrazinemethanol derivative |

| Suzuki Coupling | Palladium complexes | Halopyrazine + Boronic acid | Aryl/Alkyl-substituted Pyrazine |

| Negishi Coupling | Nickel complexes | Pyrazine triflate + Organozinc halide | Alkyl/Aryl-substituted Pyrazine |

| Direct Arylation | Palladium complexes | Pyrazine N-oxide + Arene | Aryl-substituted Pyrazine |

Greener Synthesis Routes for Pyrazine Compounds

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for pyrazine synthesis. tandfonline.comresearchgate.net

One approach involves the use of aqueous methanol as a solvent and potassium tert-butoxide as a catalyst for the condensation of 1,2-diketones with 1,2-diamines at room temperature. tandfonline.comresearchgate.net This method avoids the use of expensive and toxic metal catalysts and high temperatures. tandfonline.com

The use of biocatalysts is another promising green alternative. mdpi.com For example, lipases have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a continuous-flow system. rsc.org This enzymatic approach can be conducted under mild conditions and in greener solvents like tert-amyl alcohol. rsc.org Furthermore, microorganisms like Bacillus subtilis have been shown to produce various alkylpyrazines through fermentation processes. mdpi.com Onion extract, containing phenolic acids, has also been reported as a natural catalyst for the synthesis of pyrazine derivatives. ajgreenchem.com

Targeted Synthesis of (3-Methylpyrazin-2-yl)methanol and Related Pyrazinemethanols

The synthesis of this compound and its analogues often requires specific strategies to introduce the desired substituents at the correct positions.

A common method for synthesizing pyrazinemethanols involves the reduction of the corresponding pyrazinecarboxylic acid or its ester. For instance, the synthesis of (3-chloro-5-methylpyrazin-2-yl)methanol (B8598351) has been achieved through the hydrogenation of 3-chloro-5-methylpyrazine-2-carboxylic acid using a palladium-carbon (Pd/C) catalyst. smolecule.com

Microwave-assisted organic synthesis has also been applied to accelerate the synthesis of pyrazine alcohols. smolecule.com A one-pot protocol involving the microwave-irradiated condensation of 2-aminoacetophenone (B1585202) with glyoxal, followed by chlorination and methanolysis, has been reported to produce a pyrazine alcohol with high efficiency. smolecule.com

The synthesis of (3-Aminopyrazin-2-yl)methanol (B1387738) can be achieved by the reaction of 3-aminopyrazine with formaldehyde, followed by reduction. Another route involves the reaction of methyl 3-aminopyrazine-2-carboxylate with hydrazine (B178648) hydrate.

A study on the metabolites of 2,3,5-trimethylpyrazine (B81540) reported the synthesis of (3,6-dimethylpyrazin-2-yl)methanol (B11921635) and (3,5-dimethylpyrazin-2-yl)methanol, although in low yields, as part of their investigation. acs.orgnih.gov

Strategic Considerations in Pyrazine Synthesis for Functional Group Integrity

The synthesis of functionalized pyrazines requires careful consideration of the stability of existing functional groups under the reaction conditions. imist.ma The electron-deficient nature of the pyrazine ring can influence the reactivity of its substituents. ijbpas.com

During condensation reactions, the choice of reactants and reaction conditions is crucial to avoid unwanted side reactions. For example, when using unsymmetrical dicarbonyls, a mixture of products can be expected. ijbpas.com

In metal-catalyzed cross-coupling reactions, the choice of catalyst and ligands is critical to ensure chemoselectivity and preserve sensitive functional groups. rsc.org For instance, in the Negishi coupling of halopyrazines, the use of a more selective catalyst like Pd(dppf)Cl₂ was necessary to avoid the formation of isomeric mixtures. rsc.org

Protecting group strategies may be necessary to shield reactive functional groups during certain transformations. The development of one-pot procedures and milder reaction conditions, such as those found in greener synthesis routes, can also help to minimize the degradation of functional groups. tandfonline.comresearchgate.net The inherent reactivity of the pyrazine ring and its substituents must be considered when planning multi-step syntheses to ensure the integrity of the final product. ieasrj.com

Chemical Reactivity and Derivatization Strategies of 3 Methylpyrazin 2 Yl Methanol

Reactions of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) is the primary site for many chemical reactions of (3-Methylpyrazin-2-yl)methanol, enabling its conversion into other functional groups and derivatives.

Nucleophilic Substitution Reactions in Pyrazinemethanol Chemistry

The hydroxyl group of pyrazinemethanols can be converted into a good leaving group, facilitating nucleophilic substitution. A common strategy involves converting the alcohol to a mesylate or tosylate, which can then be displaced by a nucleophile. An analogous process is seen in etherification protocols where a heteroaromatic alcohol derivative substitutes a leaving group. Another approach is dehydrogenative coupling, where transition metal catalysts, such as iron-pincer complexes, can facilitate C-O bond formation between a chloropyrazine and an alcohol like methanol (B129727). smolecule.com While direct substitution on the hydroxymethyl group is a key pathway, the pyrazine (B50134) ring itself can also undergo nucleophilic substitution, where a leaving group on the ring (like a halogen) is displaced by a nucleophile. google.com

Oxidation Reactions and Product Characterization in Pyrazinemethanol Research

The primary alcohol of the hydroxymethyl group is susceptible to oxidation to form aldehydes or carboxylic acids, depending on the reagents and conditions employed. For instance, the oxidation of the closely related (3-aminopyrazin-2-yl)methanol (B1387738) with potassium permanganate (B83412) yields the corresponding (3-aminopyrazin-2-yl)carboxylic acid.

Research on the oxidation of similar (aryl)(heteroaryl)methanes has shown that catalysts such as copper(I) iodide (CuI) or iron(II) chloride tetrahydrate (FeCl₂·4H₂O) can effectively convert these alcohols into their corresponding ketones (methanones). beilstein-journals.org A more direct transformation is oxidative esterification, where primary alcohols react with an alcohol like methanol in the presence of a catalyst to directly form a methyl ester. organic-chemistry.org Various catalytic systems, including those based on vanadium, palladium, ruthenium, or iridium, can achieve this transformation under mild conditions. organic-chemistry.org

Table 1: Examples of Oxidation Reactions on Pyrazine Alcohols and Related Compounds

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| (3-Aminopyrazin-2-yl)methanol | Potassium Permanganate | (3-Aminopyrazin-2-yl)carboxylic acid | |

| (4-Chlorobenzyl)pyrazine | FeCl₂·4H₂O | (4-Chlorophenyl)(pyrazin-2-yl)methanone | beilstein-journals.org |

| Primary Alcohols | Vanadium Pentoxide / H₂O₂ / Methanol | Methyl Esters | organic-chemistry.org |

Formation of Salt Derivatives and their Implications in Pyrazinemethanol Research

While the alcohol moiety itself does not readily form salts, it can be converted into an acidic group (e.g., via oxidation to a carboxylic acid) or a basic group, which can then form salts. The nitrogen atoms in the pyrazine ring can also be protonated to form salts. The formation of salts is a critical strategy in pharmaceutical development to improve properties such as solubility, stability, and ease of purification. google.com For example, the ethanolamine (B43304) salt of a complex pyrazine sulfonamide derivative was developed to avoid the generation of a poorly filtering polymorphic form during manufacturing, ensuring the isolation of the desired crystalline product. google.com In other syntheses, carboxylate derivatives of pyrazines are converted to their sodium or potassium salts via saponification, followed by precipitation with an alcohol like isopropyl alcohol. google.com

Derivatization for Modulating Biological and Chemical Properties

Derivatization of this compound is a key strategy to modulate its physicochemical and biological properties, leading to the discovery of new compounds with enhanced or novel activities. medcraveonline.comnih.gov

Esterification of this compound

Esterification is a common and effective method for modifying the hydroxymethyl group. medcraveonline.com This reaction, typically a Fischer esterification, involves reacting the alcohol with a carboxylic acid under acidic conditions to form an ester. masterorganicchemistry.com This structural modification can significantly impact a molecule's bioavailability and biological activity. medcraveonline.com

A direct application of this strategy is the synthesis of novel derivatives of natural products. For instance, this compound has been esterified with betulonic acid and hederagenin (B1673034) to produce new compounds evaluated for their cytotoxic activities. nih.govfrontiersin.org These reactions highlight the role of this compound as a building block for creating libraries of potential therapeutic agents. nih.govfrontiersin.org

Table 2: Examples of Ester Derivatives of this compound

| Reactant 1 | Reactant 2 | Ester Product | Yield | Reference |

|---|---|---|---|---|

| Betulonic Acid | This compound | (3-Methylpyrazin-2-yl)-methyl-3-oxolup-20(29)-en-28-oate (BoAB) | 61.62% | frontiersin.org |

| Hederagenin | 3-methylpyrazine-2-carboxylic acid* | (3-Methylpyrazin-2-yl)methyl(...)carboxylate | 36% | nih.gov |

| Betulonic Acid | (5-Methylpyrazin-2-yl)methanol | (5-Methylpyrazin-2-yl)-methyl-3-oxolup-20(29)-en-28-oate (BoAC) | 52.70% | frontiersin.org |

| Betulonic Acid | (6-Methylpyrazin-2-yl)methanol | (6-Methylpyrazin-2-yl)-methyl-3-oxolup-20(29)-en-28-oate (BoAD) | 40.54% | frontiersin.org |

*Note: In this case, the corresponding carboxylic acid was used with a coupling agent, but it demonstrates the formation of the ester from the pyrazine moiety.

Exploration of Pyrazine Ring Modifications via this compound Intermediates

This compound serves as a valuable intermediate for more complex modifications involving the pyrazine ring itself. The initial hydroxymethyl group can be transformed to direct or facilitate subsequent reactions on the heterocyclic core. For example, the alcohol can be oxidized to a ketone, which then undergoes reductive amination to install an amine functionality. google.com This new functional group can then participate in coupling reactions to construct more complex molecular architectures, such as imidazo[4,5-c]quinoline derivatives, which have been investigated as potential enzyme inhibitors. google.com

Another strategy involves the regioselective introduction of functional groups, such as halogens, onto the pyrazine ring. google.com For example, bromination can occur at a specific position on the pyrazine ring, and this new halogen substituent can then be further modified through various cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-nitrogen bonds. researchgate.netgoogle.com These multi-step synthetic sequences, starting from pyrazinemethanol intermediates, are essential for building diverse and complex molecules for screening in drug discovery and materials science. smolecule.comgoogle.com

Advanced Reaction Mechanisms and Pathways of Pyrazinemethanols

The reactivity of pyrazinemethanols extends beyond simple functional group transformations to encompass complex, advanced reaction mechanisms. These pathways are crucial for understanding the molecule's behavior in various chemical environments and for designing novel applications, particularly in photocatalysis and materials science. Research into these mechanisms often employs sophisticated computational and experimental techniques to elucidate the intricate steps involved.

One of the most significant advanced mechanisms studied in pyrazine-alcohol systems is Excited-State Proton-Coupled Electron Transfer (PCET) . nih.gov This process is a fundamental step in the photo-oxidation of small alcohols and is vital for applications such as green hydrogen production. nih.gov Ab initio quantum-chemical methods and nonadiabatic molecular dynamics simulations have been used to study the mechanism and photodynamics of PCET in complexes of methanol with pyrazine-containing structures like pyrido[2,3-b]pyrazine (B189457). nih.gov

Key findings from these studies reveal that the efficiency of the PCET process is highly dependent on the molecular structure and bonding environment. The process is observed to be exceptionally fast and efficient when the methanol's hydroxyl group forms an intramolecular hydrogen bond with one of the nitrogen atoms positioned at a β-site within the pyrazine ring system. nih.govchemrxiv.org Conversely, complexes where the hydrogen bond forms with an isolated nitrogen atom exhibit significantly lower reactivity. nih.govchemrxiv.org This difference in reactivity is attributed to the stabilization of the reactive ππ* charge-transfer electronic state in the former configuration. nih.gov These insights are instrumental in the rational design of more efficient organic catalysts for applications like water splitting. chemrxiv.org

Table 1: Influence of Hydrogen Bonding Site on PCET Reactivity in Pyrido[2,3-b]pyrazine-Methanol Complexes

| Hydrogen Bonding Site | Relative Reactivity | Final S0 State Population (t → ∞) | Underlying Reason | Source |

|---|---|---|---|---|

| β-positioned Nitrogen Atoms | High (Ultrafast & Efficient) | 77% (PPMet-4), 65% (PPMet-6) | Stabilization of the reactive ππ* charge-transfer electronic state. | nih.gov, chemrxiv.org |

Another advanced pathway relevant to pyrazinemethanol derivatization is dehydrogenative coupling facilitated by transition metal catalysts. Iron-pincer complexes, for instance, have been shown to enable the dehydrogenative coupling of methanol with chloropyrazines to form C–O bonds. smolecule.com This reaction proceeds through a mechanism involving metal-ligand cooperation (MLC), where the pyrazine backbone participates as a proton acceptor, thereby stabilizing the reaction's transition state. smolecule.com Such catalytic systems, operating under relatively mild conditions, represent a modern approach to forming ether linkages on the pyrazine core. smolecule.com

The pyrazine ring itself can undergo reactions that proceed via complex intermediates. For example, the reduction of the pyrazine system, analogous to the reduction of phenazine (B1670421) to dihydrophenazine, can occur at the central pyrazine ring. researchgate.net The resulting dihydro-intermediate can then be susceptible to N-alkylation or acylation, providing a pathway to further functionalization. researchgate.net These types of reactions highlight the dual role of the pyrazine ring, which acts not just as a static scaffold but as a reactive participant in complex transformations. smolecule.comresearchgate.net

Spectroscopic and Chromatographic Characterization in 3 Methylpyrazin 2 Yl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including (3-Methylpyrazin-2-yl)methanol and its analogs. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. mdpi.com

¹H NMR Spectroscopic Analysis of this compound and Derivatives

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the analysis of pyrazine (B50134) derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the pyrazine ring, as well as those on substituent groups. researchgate.net For instance, in deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectra of pyrazine-2-carboxylic acid derivatives show distinct singlet signals for the NH proton in the range of δ 7.75-9.62 ppm. semanticscholar.org The specific chemical shifts and splitting patterns of these protons provide valuable information for confirming the structure of newly synthesized compounds. researchgate.netsemanticscholar.org The analysis of these spectra is often performed in various deuterated solvents like DMSO-d₆, D₂O, or methanol-d₄ to understand the compound's behavior in different chemical environments. researchgate.net

Fictional data for illustrative purposes:

| Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|

| Pyrazine Ring H | 8.20 - 8.50 | Doublet, Doublet |

| -CH₂OH | 4.70 - 4.90 | Singlet |

| -CH₃ | 2.50 - 2.70 | Singlet |

| -OH | Variable | Broad Singlet |

This table is for illustrative purposes and does not represent actual experimental data.

¹³C NMR Spectroscopic Analysis in Pyrazinemethanol Research

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. oregonstate.edu In pyrazinemethanol research, ¹³C NMR is used to confirm the presence and chemical environment of each carbon atom. For example, the carbonyl carbon in pyrazine-2-carboxamide derivatives typically appears at a chemical shift between 160.6 and 162.9 ppm. semanticscholar.org The broad range of chemical shifts in ¹³C NMR allows for the clear differentiation of various carbon atoms, including quaternary carbons, which are often weak in intensity. oregonstate.edu

Fictional data for illustrative purposes:

| Carbon Type | Chemical Shift (δ) Range (ppm) |

|---|---|

| Pyrazine Ring C (unsubstituted) | 140 - 155 |

| Pyrazine Ring C (substituted) | 150 - 165 |

| -CH₂OH | 60 - 65 |

| -CH₃ | 20 - 25 |

This table is for illustrative purposes and does not represent actual experimental data.

Mass Spectrometry (MS) Techniques in Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in the study of pyrazinemethanols for molecular weight determination, elemental composition analysis, and purity assessment.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. acs.org This is crucial for confirming the identity of newly synthesized pyrazine derivatives. For example, in the study of pyrazine-2-carboxylic acid derivatives, ESI-HRMS was used to detect the [M+H]⁺ species, and the measured mass was found to be very close to the calculated mass, confirming the proposed structures. semanticscholar.org HRMS is also used to identify byproducts and intermediates in chemical reactions, providing insights into reaction mechanisms. acs.org

| Compound Derivative | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|

| Pyrazine-2-carboxylic acid derivative 1a | 228.1137 | 228.1135 | semanticscholar.org |

| Pyrazine-2-carboxylic acid derivative 1b | 220.1450 | 220.1461 | semanticscholar.org |

| Pyrazine-2-carboxylic acid derivative 1c | 236.1763 | 236.1762 | semanticscholar.org |

Liquid Chromatography–Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Pyrazinemethanols

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. eag.com This technique is essential for analyzing complex mixtures containing pyrazinemethanols and for assessing the purity of synthesized compounds. aliyuncs.comaliyuncs.com LC-MS can be used to monitor reactions and ensure the purity of intermediates is greater than 95% before proceeding to the next synthetic step.

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, often with a fragmentation step in between. wikipedia.orgnationalmaglab.orgmsaltd.co.uk This technique is used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In the context of pyrazinemethanols, UPLC-qToF-MS/MS has been utilized for the analysis of these compounds. researchgate.net The fragmentation patterns observed in MS/MS spectra provide a unique fingerprint for a compound, aiding in its unambiguous identification, especially in complex biological or environmental samples. labmanager.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov In the study of this compound and its derivatives, IR spectroscopy is a valuable tool for confirming the presence of key functional groups such as hydroxyl (-OH), methyl (-CH₃), and the pyrazine ring.

The IR spectra of pyrazine derivatives exhibit characteristic absorption bands. For example, pyrazine-2-carboxylic acid derivatives show bands in the region of 1659-1678 cm⁻¹ corresponding to the amide carbonyl group and between 3310-3358 cm⁻¹ for the N-H secondary amine, with the absence of a broad hydroxyl group band confirming the formation of the amide. semanticscholar.org The N-O stretching frequencies in pyrazine N-oxides are found in the 1250-1350 cm⁻¹ region. researchgate.net The presence of a sharp band around 953 cm⁻¹ can indicate the ν(N–O) stretching vibrations of an oxime group in a pyrazine derivative. rsc.org For pyrazine-2-carboxylic acid derivatives, a strong, sharp absorption between 1680-1630 cm⁻¹ is assigned to the carbonyl group of an amide, while the C=O of a carboxylic acid is typically observed in the 1725-1700 cm⁻¹ region. hilarispublisher.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| Amide C=O | 1659 - 1678 | semanticscholar.org |

| Secondary Amine N-H | 3310 - 3358 | semanticscholar.org |

| N-O (in N-oxides) | 1250 - 1350 | researchgate.net |

| O-H (in carboxylic acids) | Broad, ~2450 and 1900 | researchgate.netjst.go.jp |

| C-O (stretching) | 1310 - 1260 | researchgate.netjst.go.jp |

Chromatographic Separation Methods for this compound

Chromatographic techniques are fundamental in the study of pyrazine derivatives, including this compound. These methods are essential for purifying synthesized compounds and for analyzing their presence in various samples. The choice of chromatographic technique and its specific parameters are critical for achieving the desired separation and sensitivity.

Normal-phase flash chromatography is often utilized for the purification of pyrazine derivatives. otago.ac.nz This technique typically employs silica (B1680970) as the stationary phase with a mobile phase consisting of a binary mixture of a hydrocarbon solvent, such as hexane (B92381) or heptane, and ethyl acetate. otago.ac.nz However, for analytical purposes requiring higher resolution and sensitivity, reversed-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the methods of choice.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and analysis of pyrazine compounds. Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

In the analysis of pyrazines, C18 columns (octadecyl silica) are frequently employed as the stationary phase. rsc.orgmdpi.com The mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). rsc.orgtut.ac.jp The elution of pyrazines is isocratic, meaning the composition of the mobile phase remains constant throughout the analysis. tut.ac.jp The retention behavior of pyrazines in RP-HPLC is influenced by factors such as the hydrophobicity of the molecule and the composition of the mobile phase. researchgate.net For instance, increasing the percentage of the organic modifier in the mobile phase generally leads to a decrease in the retention time of pyrazine compounds. researchgate.net

While a specific, detailed HPLC method for the routine analysis of this compound is not extensively documented in publicly available literature, the general parameters for pyrazine analysis can be adapted. Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 270 nm. tut.ac.jp For more complex separations, such as resolving closely related non-chiral regio-isomers of pyrazines, specialized columns like chiral columns have been successfully used, demonstrating the versatility of HPLC in pyrazine research. mdpi.com

Below is a table summarizing typical HPLC conditions for the analysis of pyrazine derivatives, which can serve as a starting point for method development for this compound.

| Parameter | Typical Conditions for Pyrazine Analysis |

| Stationary Phase | Reversed-Phase C18 (Octadecyl Silica) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Elution Mode | Isocratic |

| Flow Rate | 0.6 - 1.0 mL/min |

| Detection | Photodiode Array (PDA) at ~270 nm |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

For highly sensitive and selective quantitative analysis of pyrazines, including this compound, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method. tut.ac.jpresearchgate.netacs.org This technique offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and the ability to provide structural information through mass spectrometry.

UPLC-MS/MS methods for pyrazine analysis often utilize a reversed-phase column, such as a BEH C18 column, with a gradient elution. researchgate.net The mobile phase typically consists of water and acetonitrile, often with an additive like formic acid to improve peak shape and ionization efficiency. mdpi.com The mass spectrometer is usually a triple quadrupole instrument operated in the positive electrospray ionization (ESI+) mode. researchgate.net

The analysis is performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.netnih.gov While a comprehensive study detailing the quantitative analysis of 16 pyrazines in soy sauce aroma type Baijiu by UPLC-MS/MS did not list this compound as one of the primary quantified compounds in the abstract, it did include (3,5,6-trimethylpyrazin-2-yl)methanol (B151405) (TM2YM), a structurally similar compound. tut.ac.jpsemanticscholar.orgresearchgate.net The parameters used for TM2YM can provide a strong basis for developing a method for this compound.

A study on the metabolites of 2,3,5-trimethylpyrazine (B81540) also successfully used UPLC-MS/MS for the targeted quantitative analysis of various pyrazine metabolites, including pyrazinemethanols, in human urine, further highlighting the suitability of this technique. acs.org

The following table outlines the UPLC-MS/MS parameters used for the analysis of (3,5,6-trimethylpyrazin-2-yl)methanol, which are expected to be similar for this compound.

| Parameter | Value for (3,5,6-trimethylpyrazin-2-yl)methanol (TM2YM) |

| Chromatography System | ACQUITY UPLC |

| Column | BEH C18 (100 × 2.1 mm, 1.7 µm) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 152.7 |

| Quantification Ion (m/z) | 53.2 |

| Confirmation Ion (m/z) | 94.1 |

| Cone Voltage (V) | 7 |

| Collision Energy (eV) - Quant | 22 |

| Collision Energy (eV) - Qual | 9 |

| Retention Time (min) | 7.05 ± 0.04 |

Computational Chemistry and Theoretical Studies of 3 Methylpyrazin 2 Yl Methanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3-Methylpyrazin-2-yl)methanol. These methods, rooted in quantum mechanics, allow for the detailed analysis of the molecule's electronic structure, which in turn governs its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of pyrazine (B50134) derivatives. nih.gov This computational method is employed to determine the optimized molecular geometry, electronic states, and vibrational frequencies of this compound. iiste.orgresearchgate.net Theoretical studies on similar molecules, such as pyridine (B92270) and pyrazine, have successfully used DFT with basis sets like B3LYP/6-31(d,p) to analyze the impact of nitrogen atom positioning on electronic and structural properties. iiste.orgresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For pyrazine derivatives, DFT calculations also provide insights into the distribution of electron density, dipole moments, and electrostatic potential, which are crucial for understanding intermolecular interactions. nih.govekb.eg Natural Bond Orbital (NBO) analysis, another feature of DFT studies, offers a detailed picture of charge distribution and intramolecular interactions. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of a Pyrazine Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Note: The data in this table is representative of pyrazine derivatives and is intended for illustrative purposes.

Non-adiabatic molecular dynamics simulations are powerful computational techniques used to study the intricate details of photochemical processes, such as excited-state proton-coupled electron transfer (PCET). chemrxiv.orgrsc.org These simulations are particularly relevant for understanding the interactions between pyrazine derivatives and methanol (B129727) upon photoexcitation. chemrxiv.orgrsc.org

In studies of similar systems, like pyrido[2,3-b]pyrazine (B189457) complexed with methanol, on-the-fly non-adiabatic molecular dynamics have been employed to unravel the mechanism and photodynamics of PCET. chemrxiv.orgrsc.org These simulations can track the evolution of the system in its excited electronic states, revealing the timescales and efficiencies of processes like intramolecular hydrogen bonding and charge transfer. chemrxiv.orgrsc.org Such studies have shown that the formation of a hydrogen bond between the pyrazine nitrogen and the methanol hydroxyl group can lead to ultrafast and efficient photo-oxidation. chemrxiv.orgrsc.org The dynamics of these interactions are crucial for applications in areas like green hydrogen production. chemrxiv.orgrsc.org

Molecular Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.gov This method is instrumental in drug discovery and design, providing insights into the binding affinity and interaction patterns of potential drug candidates. nih.govnih.gov For this compound, molecular docking can be used to explore its potential as a ligand for various biological targets.

Table 2: Example of Molecular Docking Results for a Pyrazine-Based Ligand

| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase A | -8.5 | ASP184, LYS72 | Hydrogen Bond |

| PHE169 | π-π Stacking |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. unipd.itnih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in deriving these relationships for pyrazine derivatives. nih.gov QSAR models use statistical methods to relate molecular descriptors (numerical representations of a molecule's properties) to experimental activity. nih.gov

For pyrazine derivatives, QSAR studies have been conducted to understand their antiproliferative activities. nih.gov These studies often employ a range of molecular descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molar volume), and topological descriptors. nih.govnih.gov By identifying the key descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.gov For instance, a QSAR model might reveal that a higher molar volume and specific charge distributions on the pyrazine ring contribute positively to the inhibitory activity of a compound. nih.gov

Prediction of Reaction Mechanisms and Pathways in Pyrazinemethanol Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. nih.gov By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. nih.gov This information is crucial for understanding how this compound might be synthesized or how it might participate in further chemical transformations.

DFT calculations are commonly used to investigate reaction pathways. nih.gov For example, in the formation of pyrazine rings, computational studies have been used to compare different possible mechanistic pathways, such as concerted versus stepwise cycloadditions. nih.gov These calculations can determine the Gibbs free energy of activation for each step, allowing for the prediction of the most favorable reaction pathway. nih.gov Such theoretical investigations can also shed light on the role of catalysts and solvent effects in the reaction mechanism. nih.gov

Table 3: Illustrative Calculated Activation Energies for a Proposed Reaction Pathway

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: C-C bond formation | TS1 | 15.2 |

| Step 2: Ring closure | TS2 | 10.8 |

Note: The data presented is for illustrative purposes to demonstrate the type of information obtained from reaction mechanism studies.

Biological and Pharmacological Research Applications of 3 Methylpyrazin 2 Yl Methanol Derivatives

Investigations into Antimicrobial and Antifungal Activities of Pyrazine-Methanol Analogues

The pyrazine (B50134) nucleus is a key structural motif in numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial and antifungal properties. jocpr.comresearchgate.net Research into pyrazine-methanol analogues has revealed their potential as effective agents against various pathogenic microorganisms.

Derivatives of pyrazine carboxamide have been synthesized and evaluated for their antimycobacterial and antifungal activities. jocpr.com Some of these compounds have shown significant activity against Mycobacterium tuberculosis, with certain derivatives exhibiting potency comparable to the standard drug pyrazinamide (B1679903). jocpr.com In terms of antifungal properties, pyrazine carboxamide derivatives have been tested against Candida albicans and Aspergillus niger. jocpr.com The results indicated that specific analogues displayed considerable activity, in some cases comparable to the standard antifungal drug fluconazole. jocpr.com

Furthermore, a series of imidazo[1,2-a] pyrazine derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities. These compounds demonstrated moderate to high activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Several derivatives also showed promising antifungal activity against Aspergillus niger and Candida albicans. The antimicrobial potential of pyrazine derivatives is often attributed to their ability to interfere with microbial metabolic pathways or cellular structures.

The following table summarizes the antimicrobial and antifungal activities of selected pyrazine-methanol analogues and related pyrazine derivatives.

| Compound/Derivative | Target Organism | Activity Measurement | Result |

| Pyrazine Carboxamide Derivative (P1) | Mycobacterium tuberculosis | - | Activity comparable to Pyrazinamide |

| Pyrazine Carboxamide Derivative (P2) | Candida albicans | - | Activity comparable to Fluconazole |

| Imidazo[1,2-a] pyrazine derivative (4a) | Staphylococcus aureus | Zone of Inhibition | 21-24 mm at 50 µg/mL |

| Imidazo[1,2-a] pyrazine derivative (6c) | Escherichia coli | Zone of Inhibition | 21-22 mm at 50 µg/mL |

| Imidazo[1,2-a] pyrazine derivative (6c) | Aspergillus niger | Zone of Inhibition | ~100 mm at 50 µg/mL |

Exploration of Neurological Effects and Neurotransmitter System Interactions of Pyrazinemethanols

While direct research on the neurological effects of (3-Methylpyrazin-2-yl)methanol is limited, the broader class of pyridine (B92270) and pyrazine derivatives has been a subject of interest in neuroscience. These heterocyclic compounds bear structural similarities to various neuroactive molecules and have the potential to interact with neurotransmitter systems.

Pyridine alkaloids, for example, are known to have activity in the central nervous system. nih.gov Some derivatives act as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs), influencing the release of neurotransmitters like glutamate (B1630785) and dopamine. nih.gov The interaction with these receptors can have implications for cognitive function and addiction. nih.gov Although structurally distinct, the pyrazine ring shares some electronic characteristics with the pyridine ring, suggesting that pyrazinemethanols could potentially interact with similar biological targets.

Furthermore, certain pyridine derivatives have been investigated for their potential in treating neurological disorders. For instance, tacrine (B349632), a compound containing a pyridine-like structure, has been studied for its role as a cholinesterase inhibitor in the context of Alzheimer's disease. researchgate.net The development of tacrine analogues aims to enhance therapeutic efficacy while minimizing adverse effects. researchgate.net Research on pyridinyl methanol (B129727) moieties has also led to the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which may play a role in pain sensation. figshare.com

The potential for pyrazinemethanol derivatives to cross the blood-brain barrier and interact with central nervous system targets remains an area for future investigation. Their structural features warrant exploration for possible modulation of neurotransmitter systems, which could have implications for the development of novel neurotherapeutics.

Research on Antitumor and Cytotoxic Properties of Pyrazinemethanol Derivatives

Pyrazine and its derivatives have been identified as promising scaffolds in the design of novel anticancer agents. researchgate.netmdpi.com Research has demonstrated that various pyrazinemethanol analogues and related compounds exhibit significant antitumor and cytotoxic properties against a range of human cancer cell lines.

Chalcone–pyrazine hybrids have shown notable cytotoxicity against several cancer cell lines. mdpi.com For instance, certain derivatives have demonstrated potent inhibitory effects on breast cancer (MCF-7) and hepatocellular carcinoma (BEL-7402) cell lines, with IC50 values in the micromolar range. mdpi.com Similarly, anthraquinone–pyrazine derivatives have been synthesized and have shown strong affinity for Hsp90, a key protein involved in cancer cell survival, and exhibited significant inhibitory effects on various cancer cell lines. mdpi.com

The anticancer activity of pyridine derivatives, which are structurally related to pyrazines, has also been extensively studied. nih.govekb.eg These compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK pathways. nih.gov Some novel pyridine-thiazole hybrid molecules have demonstrated strong and specific cytotoxic activity towards tumor cell lines while being less harmful to normal cells. mdpi.com

The following table presents the cytotoxic activities of selected pyrazine and pyridine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result (IC50) |

| Chalcone–pyrazine derivative (46) | Breast Cancer (MCF-7) | Cytotoxicity | 9.1 µM |

| Chalcone–pyrazine derivative (48) | Hepatocellular Carcinoma (BEL-7402) | Cytotoxicity | 10.74 µM |

| Anthraquinone–pyrazine derivative (128) | Non-small Cell Lung Cancer (NCI-H460) | Cytotoxicity | 0.017-0.22 µM |

| Anthraquinone–pyrazine derivative (129) | Epidermoid Carcinoma (A431) | Cytotoxicity | 0.017-0.22 µM |

| Pyridine-Thiazole Hybrid (3) | Acute Promyelocytic Leukemia (HL-60) | Cytotoxicity | 0.57 µM |

Antioxidant Activity Studies of this compound and Related Compounds

While specific studies on the antioxidant activity of this compound are not extensively documented, the broader class of pyrazine and related heterocyclic compounds has been investigated for their antioxidant potential. researchgate.net Antioxidants are crucial in mitigating oxidative stress, a condition implicated in various diseases.

Derivatives of pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms, have been extensively studied for their antioxidant properties. nih.gov Certain thienyl-pyrazole derivatives have shown excellent radical scavenging activities in DPPH and hydroxyl radical assays, with their efficacy being comparable to standard antioxidants like ascorbic acid and BHA. nih.gov The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

Furthermore, aryl-pyrazolone derivatives have been evaluated for their antioxidant properties. mdpi.com Some of these compounds have demonstrated a robust capacity to quench oxygen-based radicals, with their reaction rates being in the same order of magnitude as well-established antioxidants like vitamin C and vitamin E. mdpi.com The nature of the substituent on the pyrazolone (B3327878) core appears to modulate the antioxidant capacity. mdpi.com

Given the structural similarities and the presence of nitrogen atoms that can participate in stabilizing radical species, it is plausible that this compound and its derivatives may also possess antioxidant properties. However, further experimental studies are required to confirm and quantify this potential activity.

Role as Chemical Probes in Biological Pathway Elucidation

The unique photophysical properties of certain pyrazine derivatives make them valuable tools as chemical probes for elucidating biological pathways. These probes can be designed to interact with specific cellular components or respond to changes in the cellular environment, allowing for real-time monitoring of biological processes.

A notable example is the development of a novel donor–acceptor–donor (D-A-D) type fluorescent probe with a pyrazine core. frontiersin.org This probe exhibits a large Stokes shift, high photostability, and low cytotoxicity, making it suitable for live cell imaging. frontiersin.org It has been demonstrated that this pyrazine-based probe can permeate live cell membranes and is believed to interact with membrane integral transport proteins. frontiersin.org Such probes are invaluable for the long-term dynamic monitoring of cellular events in situ. frontiersin.org

The design of these molecular platforms often involves linking a pyrazine acceptor moiety with donor groups, which enhances intramolecular charge transfer and tunes the photophysical properties. frontiersin.org The ability to functionalize the pyrazine ring allows for the creation of a diverse library of probes with tailored specificities and signaling mechanisms. While the direct use of this compound as a chemical probe has not been reported, its pyrazine scaffold represents a promising starting point for the design of novel fluorescent probes for biological research.

Agrochemical Research Applications of Pyrazine-Derived Compounds

Pyrazine derivatives have garnered significant attention in agrochemical research due to their potential applications as fungicides, pesticides, and herbicides. tandfonline.comadv-bio.com Their natural occurrence in many plants, where they contribute to defense mechanisms, suggests their suitability for developing more sustainable agricultural practices. adv-bio.com

Pyrazines are known to be produced by plants during their development to deter animals from consuming unripe fruit. adv-bio.com These compounds are also part of a group of microbial volatile organic compounds (MVOCs) that are naturally antimicrobial, providing a defense against disease-causing bacteria and fungi. adv-bio.com This inherent biological activity makes them ideal candidates for the development of natural fungicides and pesticides. adv-bio.com

In addition to their antimicrobial properties, the strong flavor and scent of pyrazines can repel pests. adv-bio.com Furthermore, some insects utilize pyrazines as alarm pheromones. For instance, leafcutter ants release pyrazines when threatened to alert the colony of danger. adv-bio.com This phenomenon suggests that spraying crops with these pheromones could be a strategy to deter agricultural pests. adv-bio.com

The use of pyrazine-based compounds in agrochemicals offers several environmental advantages over conventional synthetic pesticides. They are generally water-soluble and, being natural products, are often safer for non-target organisms such as fish, algae, and beneficial insects. adv-bio.com Their presence in many food items also indicates their safety for human consumption. adv-bio.com

Metabolic Pathways and Biological Fate of Pyrazinemethanols

In Vivo Metabolism Studies of Pyrazine (B50134) Derivatives

While specific in vivo metabolic studies on (3-Methylpyrazin-2-yl)methanol are not extensively documented in publicly available literature, the metabolic pathways of structurally related pyrazine derivatives have been investigated, offering valuable insights. For instance, studies on the metabolism of 2,3,5-trimethylpyrazine (B81540) in humans have identified several key metabolites in urine. These findings suggest that alkylpyrazines undergo metabolic transformations primarily at the methyl groups attached to the pyrazine ring.

The initial step in the metabolism of many alkylpyrazines is the oxidation of a methyl group to a hydroxymethyl group, forming a pyrazinemethanol. This is followed by further oxidation to a pyrazinecarboxylic acid. These acidic metabolites are then readily excreted. For pyrazinemethanols that are ingested directly or formed metabolically, the primary subsequent metabolic steps are conjugation reactions.

A study on the key flavor compound 2,3,5-trimethylpyrazine revealed the presence of pyrazinemethanols, as well as their glucuronide and sulfate (B86663) conjugates, in human urine, although in negligible traces in that particular study. acs.org This indicates that these pathways are relevant for the biotransformation of pyrazinemethanols.

Enzymatic Transformations and metabolite Identification of Pyrazinemethanols

The enzymatic transformation of pyrazinemethanols is a key step in their metabolism. The hydroxyl group of the pyrazinemethanol moiety is a prime target for phase II conjugation enzymes. These enzymes, primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), catalyze the addition of glucuronic acid or a sulfonate group, respectively, to the molecule.

In a study analyzing the metabolites of 2,3,5-trimethylpyrazine, several metabolites were identified that provide a model for the expected enzymatic transformations of this compound. The identified metabolites included pyrazinemethanols, their corresponding O-β-D-glucuronides, and sulfates. acs.org For example, (3,5-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide and (3,5-dimethylpyrazine-2-yl-)methyl-sulfate were identified, demonstrating the action of UGTs and SULTs on the pyrazinemethanol structure. acs.org

Based on these findings, it is anticipated that this compound would undergo similar enzymatic transformations, leading to the formation of (3-Methylpyrazin-2-yl)methyl-O-β-D-glucuronide and (3-Methylpyrazin-2-yl)methyl-sulfate. The identification of these metabolites is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

The following table details the types of metabolites identified for a related pyrazinemethanol, which are indicative of the enzymatic transformations that this compound would likely undergo.

| Parent Compound | Metabolite Type | Specific Metabolite Example | Analytical Data (from related compounds) |

| 2,3,5-Trimethylpyrazine | Pyrazinemethanol | 3,6-Dimethyl-2-pyrazinemethanol | - |

| 2,3,5-Trimethylpyrazine | Glucuronide Conjugate | (3,5-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide | ¹H NMR (400 MHz, D₂O): δ ppm 8.39 (s, 1 H), 5.00 (s, 2 H), 4.63 (d, 1 H, J = 7.89 Hz), 3.92(d, 2 H, 9.15 Hz), 3.58–3.50 (m, 2 H), 3.39 (t, 1 H, J = 8.5 Hz), 2.60 (s, 3 H), 2.54 (s, 3 H) acs.org |

| 2,3,5-Trimethylpyrazine | Sulfate Conjugate | (3,5-Dimethylpyrazine-2-yl-)methyl-sulfate | ¹H NMR (600 MHz, D₂O): δ ppm 8.53 (s, 1 H), 5.29 (s, 2 H), 2.72 (s, 3 H), 2.65 (s, 3 H) acs.org |

Glucuronidation and Sulfation Pathways in Pyrazinemethanol Biotransformation

Glucuronidation and sulfation are major phase II metabolic pathways that play a crucial role in the detoxification and elimination of a wide variety of compounds, including pyrazinemethanols. These pathways involve the covalent attachment of endogenous molecules, glucuronic acid and sulfate, respectively, to the xenobiotic, which increases its polarity and facilitates its excretion in urine or bile.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. For pyrazinemethanols, the hydroxyl group serves as the site for glucuronidation, resulting in the formation of an O-glucuronide. This conjugation significantly increases the water solubility of the compound. The formation of (3,5-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide from a related pyrazine derivative confirms this metabolic route. acs.org

Sulfation: This pathway is mediated by sulfotransferases (SULTs), which are also abundant in the liver and other tissues. SULTs catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the pyrazinemethanol. This reaction forms a sulfate ester, which is a highly water-soluble and readily excretable metabolite. The detection of (3,6-dimethylpyrazine-2-yl-)methyl-sulfate and (3,5-dimethylpyrazine-2-yl-)methyl-sulfate as metabolites of 2,3,5-trimethylpyrazine underscores the importance of this pathway. acs.org

The balance between glucuronidation and sulfation can vary depending on the substrate concentration, the specific isoforms of UGTs and SULTs involved, and the availability of the respective cofactors (UDPGA and PAPS). In many cases, sulfation is a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway.

The biotransformation of this compound via these conjugation pathways is summarized in the table below, based on analogous reactions observed for similar compounds.

| Metabolic Pathway | Enzyme Family | Cofactor | Expected Metabolite of this compound |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | (3-Methylpyrazin-2-yl)methyl-O-β-D-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) | (3-Methylpyrazin-2-yl)methyl-sulfate |

Future Research Directions and Emerging Applications in Pyrazinemethanol Chemistry

Novel Synthetic Strategies for Enhanced Yields and Selectivity in Pyrazinemethanol Synthesis

One promising approach involves the use of earth-abundant metal catalysts. For instance, manganese pincer complexes have been successfully employed to catalyze the dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-substituted pyrazine (B50134) derivatives. nih.gov This method is atom-economical and environmentally benign, producing only water and hydrogen gas as byproducts. nih.gov Another innovative strategy utilizes the cyclization of N-allyl malonamides. rsc.org This sequence, which begins with diazidation followed by a thermal or copper-mediated cyclization, yields pyrazine products with ester and hydroxy groups at the 2- and 3-positions, offering a versatile scaffold for further modification. rsc.orgrsc.org

These advanced methods represent a significant step towards more selective and high-yielding syntheses, which are crucial for the cost-effective production of complex pyrazinemethanol derivatives for various applications.

| Synthetic Strategy | Key Features | Advantages | Catalyst/Reagent Examples |

| Dehydrogenative Coupling | Self-coupling of 2-amino alcohols. nih.gov | Atom-economical, environmentally benign (H₂ and H₂O byproducts). nih.gov | Acridine-based manganese pincer complexes. nih.gov |

| Cyclization of Diazides | Diazidation of N-allyl malonamides followed by cyclization. rsc.org | Provides a functionalized pyrazine core (ester and hydroxy groups) ready for further modification. rsc.org | Thermal (heating in xylene) or Copper-mediated (in acetic acid). rsc.org |

| Condensation Reactions | Condensation of 1,2-diamines with 1,2-diketones. rsc.org | A classic and direct method for forming the pyrazine core. rsc.org | Typically requires subsequent dehydrogenation. rsc.org |

Advanced Derivatization for Targeted Biological Activities and Improved Efficacy

The pyrazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. researchgate.netmdpi.com The (3-Methylpyrazin-2-yl)methanol molecule, with its reactive hydroxymethyl group (-CH2OH), serves as an excellent starting point for advanced derivatization aimed at enhancing biological activity and therapeutic efficacy. cymitquimica.com

A key future direction is the creation of hybrid molecules, where the pyrazinemethanol core is conjugated with other pharmacologically active moieties, such as natural products. nih.gov This strategy aims to combine the therapeutic benefits of both parent compounds, potentially leading to synergistic effects, improved solubility, or reduced toxicity. mdpi.com For example, researchers have designed and synthesized piperlongumine–ligustrazine derivatives that showed prominent inhibitory effects on the proliferation of cancer cells. nih.gov Similarly, linking pyrazine structures to polyphenols like resveratrol (B1683913) has been shown to enhance inhibitory effects on cancer cell lines. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives. nih.govmdpi.comnih.gov By systematically modifying the substituents on the pyrazine ring and the methanol (B129727) group, chemists can fine-tune the molecule's interaction with biological targets to optimize its potency and selectivity. nih.gov

| Derivative Class | Structural Modification Example | Targeted Biological Activity | Research Finding |

| Natural Product Hybrids | Piperlongumine-ligustrazine derivatives. nih.gov | Anticancer | Showed prominent inhibitory effects on the proliferation of drug-sensitive/drug-resistant cancer cells. nih.gov |

| Polyphenol Hybrids | Resveratrol-pyrazine analogs. nih.gov | Anticancer | Demonstrated an inhibitory effect on MCF-7 breast cancer cells exceeding that of resveratrol alone. nih.gov |

| Paeonol Derivatives | Paeonol linked to a pyrazine structure. mdpi.com | Anti-inflammatory | Exhibited significantly increased inhibitory activity against nitric oxide (NO) overexpression compared to paeonol. mdpi.com |

| Chalcone Hybrids | Chalcone-pyrazine derivatives. mdpi.com | Anticancer | Showed strong inhibitory effects on BEL-7402 cancer cells and induced apoptosis. mdpi.com |

Integration of Machine Learning and Artificial Intelligence in Pyrazinemethanol Drug Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of pyrazinemethanol-based drugs. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating a process that is traditionally slow and costly. astrazeneca.com

One major application is in computer-aided synthesis planning (CASP), where AI algorithms can devise the most efficient retrosynthetic routes for complex target molecules. nih.gov By training on millions of published chemical reactions, these models can propose novel and effective synthetic pathways. nih.govucla.edu

Furthermore, AI and ML are pivotal in predicting the biological activity and properties of new pyrazinemethanol derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to screen virtual libraries of compounds for potential efficacy and drug-like properties before they are synthesized in the lab. researchgate.netresearchgate.net Deep learning models, for instance, have been successfully used to design and screen benzimidazole-pyrazine derivatives as potential selective receptor antagonists, demonstrating the power of AI to identify promising drug candidates. researchgate.net This in silico screening process helps prioritize experimental efforts on the most promising molecules, saving time and resources. youtube.com

| AI/ML Application | Description | Impact on Drug Discovery |

| Retrosynthesis Planning | AI models predict optimal synthetic routes for a target molecule by working backward from the product. nih.govucla.edu | Accelerates the design of efficient and novel syntheses for new pyrazinemethanol derivatives. moleculemaker.org |

| Virtual Screening | ML algorithms predict the biological activity of virtual compounds against specific targets. researchgate.net | Enables rapid screening of large virtual libraries to identify high-potential candidates for synthesis. |

| Property Prediction (QSAR/QSPR) | Computational models correlate molecular structure with biological activity or physicochemical properties. researchgate.netnih.gov | Prioritizes compounds with favorable drug-like properties (e.g., solubility, low toxicity) early in the discovery pipeline. rsc.org |

| De Novo Drug Design | Generative AI models create novel molecular structures with desired properties based on learned chemical rules. researchgate.net | Expands the accessible chemical space, leading to the design of innovative pyrazinemethanol-based drug candidates. |

Environmental and Industrial Applications Beyond Conventional Use Cases for Pyrazine Derivatives

While pyrazines are well-known in the pharmaceutical, flavor, and fragrance industries, their unique chemical and physical properties are paving the way for applications in materials science and environmental management. pipzine-chem.cominnospk.com The electron-deficient nature of the pyrazine ring makes these compounds interesting building blocks for advanced materials. innospk.com

In materials science, pyrazine derivatives are being incorporated into polymer structures to create novel conductive materials. pipzine-chem.com The addition of the pyrazine unit can adjust the distribution of electron clouds within the polymer, thereby enhancing its conductivity. pipzine-chem.com Another significant emerging application is in the development of metal-organic frameworks (MOFs). Pyrazines can act as ligands that complex with metal ions to form highly porous and stable MOF structures. pipzine-chem.com These materials have a high specific surface area, making them exceptionally useful for applications such as gas adsorption and separation, including the efficient and specific capture of carbon dioxide. pipzine-chem.com

Pyrazine-based ligands are also widely used in coordination chemistry to construct complexes with interesting magnetic and photochemical properties. mdpi.com These characteristics suggest potential future uses in sensors, catalysis, and molecular electronics, expanding the utility of pyrazine chemistry far beyond its conventional boundaries.

| Application Area | Specific Use Case | Role of Pyrazine Derivative | Potential Impact |

| Materials Science | Conductive Polymers | Incorporated into the polymer backbone to modify electronic properties and enhance conductivity. pipzine-chem.com | Development of new electronic materials for batteries and circuits. pipzine-chem.com |

| Environmental Management | Metal-Organic Frameworks (MOFs) | Acts as a ligand to bridge metal ions, creating a porous framework. pipzine-chem.com | Efficient and selective capture of gases like carbon dioxide, contributing to environmental protection. pipzine-chem.com |

| Coordination Chemistry | Schiff Base Complexes | Serves as a rigid, π-accepting, and bridging unit in coordination complexes. mdpi.com | Creation of materials with novel magnetic, catalytic, or photochemical properties. mdpi.com |

| Agrochemicals | Pesticides/Insecticides | The pyrazine ring is a component of various active compounds. semanticscholar.org | Development of new crop protection agents. |

Q & A

Q. What are the recommended synthetic routes for (3-Methylpyrazin-2-yl)methanol?

- Methodological Answer : The synthesis of pyrazine derivatives like this compound often involves functionalization of the pyrazine core. A common approach is the nucleophilic substitution or condensation of precursors such as 3-methylpyrazine with halogenated intermediates. For example, related compounds (e.g., 2-Acetyl-3-methylpyrazine) are synthesized using methyl iodide, chlorine, and magnesium as raw materials under controlled conditions . Optimizing reaction parameters (e.g., temperature, catalyst) and protecting the alcohol group during synthesis can improve yields.

Q. How can researchers ensure high purity during the synthesis and purification of this compound?

- Methodological Answer : Purification techniques such as column chromatography (normal or reverse-phase) and recrystallization are critical. For instance, compounds with similar structures (e.g., [1-(3-Methylpyrazin-2-yl)ethanone]) are stored under inert atmospheres to prevent oxidation, and purity is verified via HPLC or GC-MS . Solvent selection (e.g., methanol/water mixtures) and gradient elution protocols can enhance separation efficiency .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : A combination of -NMR, -NMR, and FT-IR is recommended. For pyrazine derivatives, -NMR can confirm the methyl and methanol substituents via characteristic chemical shifts (e.g., δ 2.5–3.5 ppm for CH-pyrazine). Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation, while FT-IR identifies functional groups (e.g., O-H stretch at ~3300 cm) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., binding affinity, cytotoxicity) may arise from variations in assay conditions or impurity profiles. Researchers should:

- Perform comparative studies using standardized protocols (e.g., fixed concentrations, cell lines).

- Validate compound purity via orthogonal methods (e.g., HPLC coupled with UV/vis and MS detection).

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions under controlled conditions .

Q. What experimental designs are optimal for studying the stability of this compound under different storage conditions?

- Methodological Answer : Stability studies should include:

- Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) to assess thermal and hydrolytic stability.

- Light-exposure experiments (ICH Q1B guidelines) to evaluate photodegradation.

- Analytical monitoring via UPLC-MS to identify degradation products. For lab-scale storage, inert atmospheres (N or Ar) and amber vials are recommended to minimize oxidation and light-induced degradation .

Q. How can researchers design experiments to probe the interaction of this compound with enzymatic targets?

- Methodological Answer :

- Step 1 : Perform molecular docking simulations to predict binding modes (e.g., using AutoDock Vina).

- Step 2 : Validate interactions via kinetic assays (e.g., enzyme inhibition IC determination) using fluorogenic substrates.

- Step 3 : Employ biophysical techniques like SPR or ITC to measure binding constants (K) and thermodynamics .

- Step 4 : Cross-validate results with mutagenesis studies to identify critical residues in the enzyme’s active site.

Q. What strategies mitigate regioselectivity challenges during the functionalization of this compound?

- Methodological Answer :

- Use directing groups (e.g., boronic esters) to control substitution patterns on the pyrazine ring.

- Employ transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions at specific positions.

- Optimize solvent polarity and temperature to favor desired reaction pathways, as seen in related pyrazine syntheses .

Data Analysis and Optimization

Q. How should researchers approach conflicting spectroscopic data for this compound derivatives?

- Methodological Answer :

- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).

- Use 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping signals in complex spectra.

- Cross-reference with crystallographic data (if available) to confirm molecular geometry .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites.

- Use reaction pathway simulators (e.g., Gaussian or ORCA) to model activation energies and intermediates.

- Validate predictions with small-scale exploratory reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products